molecular formula C18H25FN2O2 B2598609 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide CAS No. 2380171-46-8

3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide

Cat. No. B2598609
CAS RN: 2380171-46-8
M. Wt: 320.408
InChI Key: GZHXHZNTYCSYDP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, also known as FC-1271a, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FC-1271a belongs to the class of compounds known as cyclobutyl-containing amides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease, 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are believed to play a role in the development of the disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is its potential therapeutic applications in various diseases. 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to have potent anticancer and neuroprotective effects, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide. One area of research is the development of more efficient and scalable synthesis methods for 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which could increase its availability for research and potential therapeutic applications. Another area of research is the elucidation of the exact mechanism of action of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide, which could lead to the development of more targeted and effective therapeutic agents. Finally, further studies are needed to evaluate the safety and efficacy of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in preclinical and clinical trials, which could pave the way for its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide involves the reaction of 3-(2-fluorophenyl)propanoic acid with N-(4-morpholinyl)cyclobutanemethanamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with trifluoroacetic acid to obtain 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide in high yield and purity.

Scientific Research Applications

3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer, where 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, a hallmark of the disease.

properties

IUPAC Name

3-(2-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c19-16-5-2-1-4-15(16)6-7-17(22)20-14-18(8-3-9-18)21-10-12-23-13-11-21/h1-2,4-5H,3,6-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHXHZNTYCSYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CCC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}propanamide

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